

JKE-1674 and Lipid Peroxidation: A Technical Guide

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Compound of Interest

Compound Name: JKE-1674

Cat. No.: B3025899

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Abstract

This technical guide provides an in-depth overview of **JKE-1674**, a potent inducer of ferroptosis through the inhibition of glutathione peroxidase 4 (GPX4). **JKE-1674** is an active metabolite of the parent compound ML210 and acts as a masked electrophile, undergoing intracellular conversion to the reactive nitrile oxide, JKE-1777. This guide details the mechanism of action of **JKE-1674**, its role in lipid peroxidation, and provides comprehensive experimental protocols for its characterization. Quantitative data on its activity are presented, along with visualizations of the key signaling pathways and experimental workflows.

Introduction

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels. Glutathione peroxidase 4 (GPX4) is a crucial enzyme that protects cells from ferroptosis by reducing lipid hydroperoxides to non-toxic lipid alcohols.[1] Consequently, inhibition of GPX4 has emerged as a promising therapeutic strategy for cancers that are resistant to conventional therapies.[2]

JKE-1674 is a key molecule in the study of ferroptosis. It was identified as the active α -nitroketoxime metabolite of the ferroptosis-inducing compound ML210.[3][4] Unlike its parent compound, **JKE-1674** is more stable, making it a more suitable tool for in vivo studies.[4] This

guide will explore the intricate mechanism by which **JKE-1674** induces lipid peroxidation and subsequent ferroptotic cell death.

Mechanism of Action

JKE-1674 functions as a "masked" electrophile.[5] It is not directly reactive with GPX4 but undergoes a cellular transformation to become a potent inhibitor.[1]

Intracellular Activation

Within the cell, **JKE-1674** is converted to the highly reactive nitrile oxide electrophile, JKE-1777, through a dehydration process.[1][6] This conversion is a critical step for its biological activity.

Covalent Inhibition of GPX4

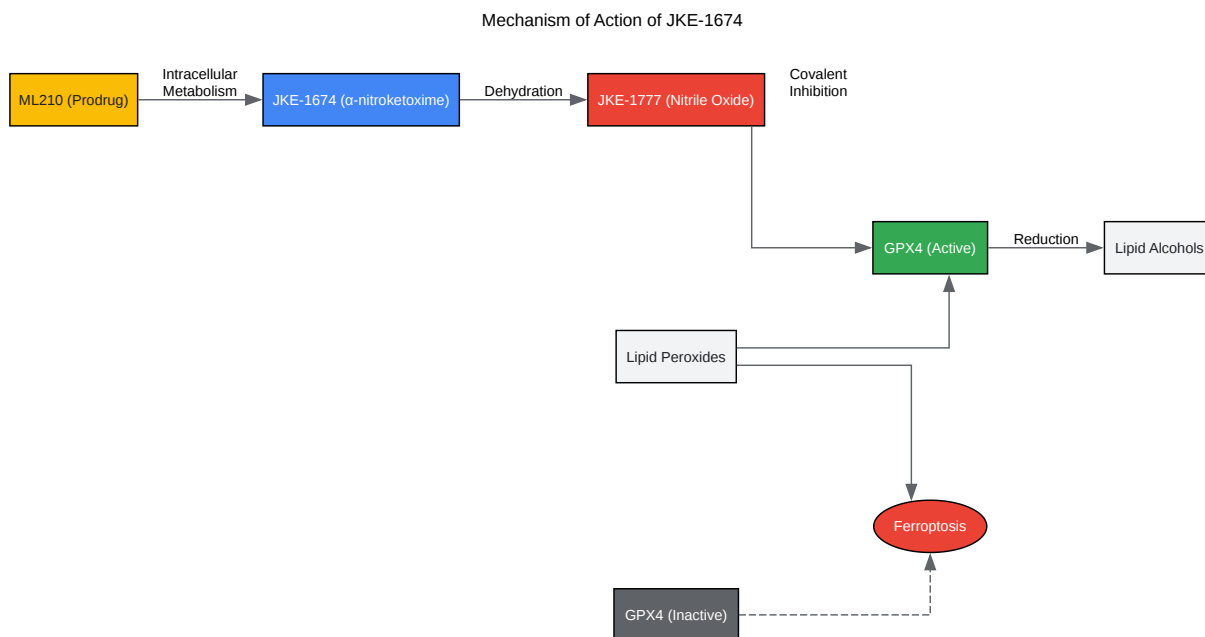
The generated JKE-1777 then covalently binds to the catalytic selenocysteine residue in the active site of GPX4.[1] This irreversible binding inactivates the enzyme, preventing the reduction of lipid hydroperoxides.

Induction of Lipid Peroxidation and Ferroptosis

The inhibition of GPX4 leads to an uncontrolled accumulation of lipid peroxides, particularly on cell membranes. This rampant lipid peroxidation disrupts membrane integrity, ultimately leading to cell death via ferroptosis.[4] The cell-killing effects of **JKE-1674** can be completely rescued by ferroptosis inhibitors such as ferrostatin-1, confirming its mechanism of action.[6]

Signaling and Experimental Workflow Diagrams

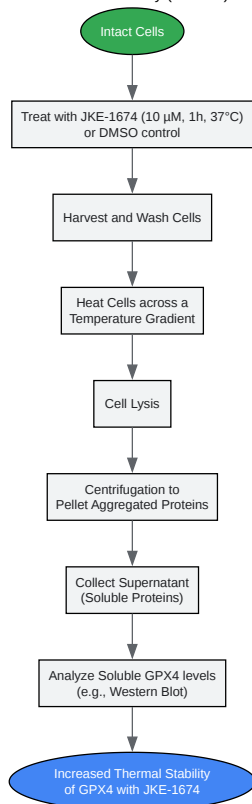
The following diagrams illustrate the key pathways and experimental procedures associated with **JKE-1674**.



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*Mechanism of action of **JKE-1674**.*

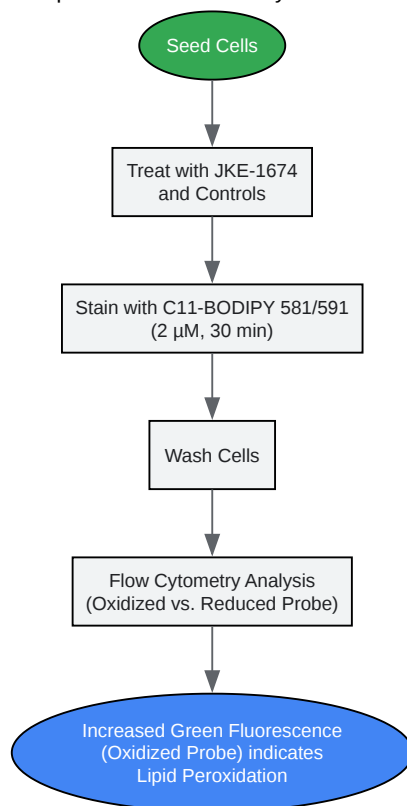
Cellular Thermal Shift Assay (CETSA) Workflow



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*Workflow for CETSA to assess **JKE-1674** and GPX4 engagement.*

Lipid Peroxidation Assay Workflow



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